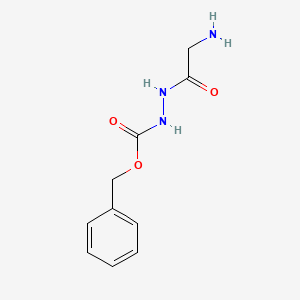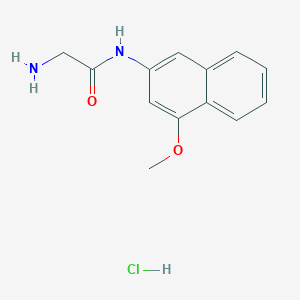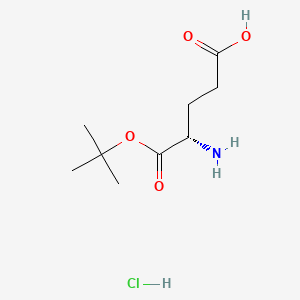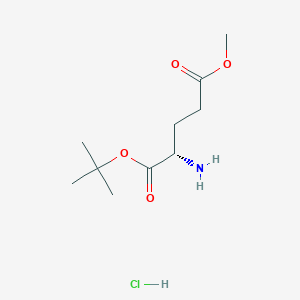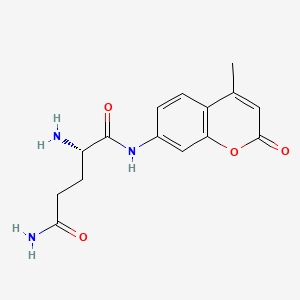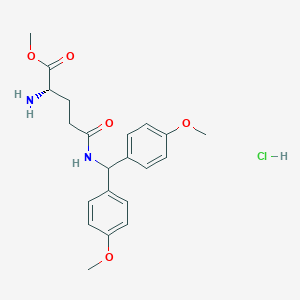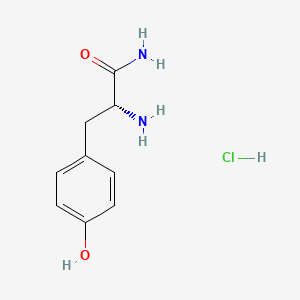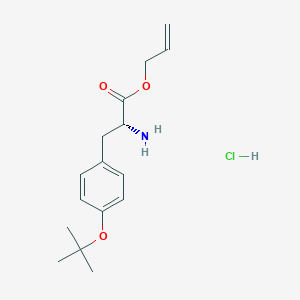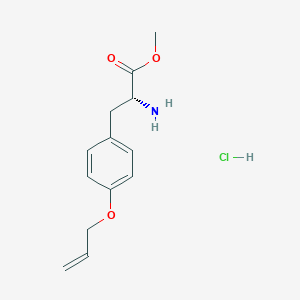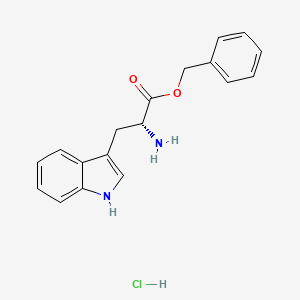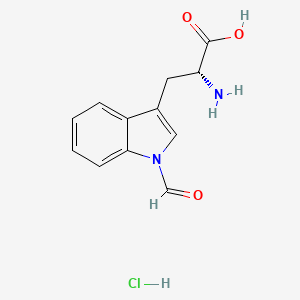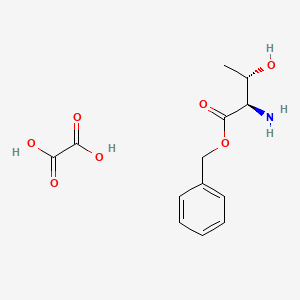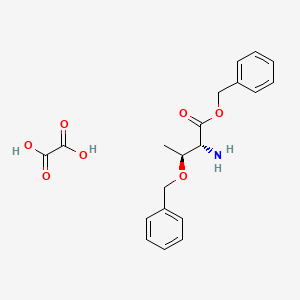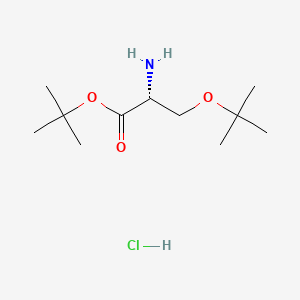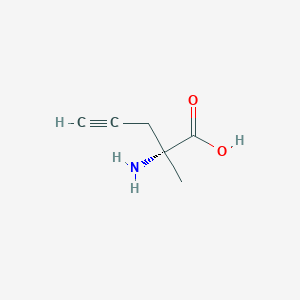
(R)-alpha-Propargylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Propargylalanine is a chiral amino acid derivative characterized by the presence of a propargyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
®-alpha-Propargylalanine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The synthesis typically starts with a protected amino acid derivative, which undergoes alkylation with a propargyl halide under basic conditions. The reaction is followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of ®-alpha-Propargylalanine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Propargylalanine undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of propargyl aldehyde or propargyl carboxylic acid.
Reduction: Formation of propargyl alkane or propargyl alkene.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-alpha-Propargylalanine is used as a building block for the synthesis of complex molecules
Biology
In biological research, ®-alpha-Propargylalanine is used to study enzyme mechanisms and protein interactions. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.
Medicine
In medicinal chemistry, ®-alpha-Propargylalanine is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, ®-alpha-Propargylalanine is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral building block is crucial in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-alpha-Propargylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making ®-alpha-Propargylalanine a valuable tool in studying enzyme function and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-Propargylalanine: The enantiomer of ®-alpha-Propargylalanine, differing in the spatial arrangement of atoms around the chiral center.
Propargylglycine: A similar compound with a glycine backbone instead of alanine.
Propargylcysteine: Contains a cysteine backbone with a propargyl group attached.
Uniqueness
®-alpha-Propargylalanine is unique due to its specific chiral configuration and the presence of the propargyl group. This combination allows for selective interactions with biological targets and provides distinct reactivity compared to its analogs. Its ability to form covalent bonds with enzymes and receptors makes it particularly valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
2-amino-2-methylpent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNDYYRTZBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665918 |
Source


|
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403519-98-2 |
Source


|
| Record name | 2-Amino-2-methylpent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
